Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate
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Overview
Description
Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide precursor under cyclization conditions.
Attachment of the butanamido group: This step involves the reaction of the oxadiazole intermediate with a butanoic acid derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent due to the presence of the pyridine and oxadiazole rings.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like sulfapyridine and piritrexim share the pyridine ring and exhibit similar biological activities
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as certain antimicrobial agents, also show comparable properties.
Uniqueness
Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is unique due to its combination of the pyridine and oxadiazole rings with a benzoate ester, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
ethyl 4-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-27-20(26)14-9-11-15(12-10-14)22-17(25)7-5-8-18-23-19(24-28-18)16-6-3-4-13-21-16/h3-4,6,9-13H,2,5,7-8H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWPELBUJKHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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